

structure-activity relationship (SAR) studies of 4-(1,3-oxazol-5-yl)benzenesulfonamides

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Compound of Interest

Compound Name: 4-(1,3-oxazol-5-yl)benzenesulfonyl
Chloride

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A Comparative Guide to the Structure-Activity Relationship of Benzenesulfonamide-Based Enzyme Inhibitors

Introduction

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide derivatives as enzyme inhibitors. While a comprehensive SAR study specifically for 4-(1,3-oxazol-5-yl)benzenesulfonamides is not extensively documented in publicly available research, this guide synthesizes findings from studies on closely related heterocyclic benzenesulfonamides, primarily focusing on oxadiazole and triazole analogues. The data presented here, gathered from various scientific publications, offers valuable insights for researchers, scientists, and professionals in drug development by comparing the inhibitory activities of these compounds against key enzyme targets such as carbonic anhydrases (CAs) and monoamine oxidases (MAOs).

The core structure under consideration is a benzenesulfonamide moiety linked to a five-membered heterocyclic ring. The comparative analysis will explore how variations in the heterocycle's structure and substitutions on different parts of the molecule influence biological activity.

Comparative Structure-Activity Relationship Analysis

The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature of the heterocyclic ring and the substituents attached to it. The following sections compare the SAR of different classes of these compounds based on available data.

4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamides as Carbonic Anhydrase Inhibitors

Studies on 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides have identified them as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. A series of these compounds were synthesized and evaluated, revealing key structural requirements for potent inhibition. For instance, certain derivatives were found to be more potent than the clinical drug Acetazolamide (AAZ)[1]. Molecular docking simulations suggest that the inhibitory activities are well-correlated with the binding modes of these compounds within the enzyme's active site[1].

5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides as Monoamine Oxidase B Inhibitors

A series of ten 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were investigated as inhibitors of monoamine oxidase (MAO). These compounds were found to be potent and specific inhibitors of MAO-B, with the most potent compound exhibiting an IC₅₀ value in the nanomolar range (0.0027 μ M)[2]. The SAR analysis revealed that 4-benzenesulfonamides are significantly more potent MAO-B inhibitors than their 3-benzenesulfonamide counterparts[2]. This highlights the critical role of the substitution pattern on the benzenesulfonamide ring.

Benzenesulfonamides with Triazole Moieties as Carbonic Anhydrase Inhibitors

Benzenesulfonamides incorporating 1,2,3-triazole rings have also been synthesized and evaluated as inhibitors of various hCA isoforms. These compounds have shown potent inhibitory activity, particularly against hCA II, IV, and IX, which are targets for anti-glaucoma drugs and are associated with tumors. The substitution on the triazole ring plays a crucial role in determining the inhibitory potency and selectivity against different hCA isoforms.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected benzenesulfonamide derivatives against their respective enzyme targets.

Compound Class	Target Enzyme	Compound	IC50 / KI	Reference
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamides	hCA I	5c	18.08 nM (KI)	[1]
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamides	hCA II	5c	25.46 nM (KI)	[1]
5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides	MAO-B	Most Potent Compound	0.0027 μ M (IC50)	[2]
Benzenesulfonamides with dual triazole moiety	hCA I	7d	47.1 nM (KI)	[3]
Benzenesulfonamides with dual triazole moiety	hCA II	7o	35.9 nM (KI)	[3]
Benzenesulfonamides with dual triazole moiety	hCA IX	7a	170.0 nM (KI)	[3]
Benzenesulfonamides with dual triazole moiety	hCA XII	7a	149.9 nM (KI)	[3]
4-(Pirazolyl)benzenesulfonamide ureas	hCA IX	SH7s	15.9 nM (KI)	[4]
4-(Pirazolyl)benze	hCA XII	SH7s	55.2 nM (KI)	[4]

nesulfonamide

ureas

Experimental Protocols

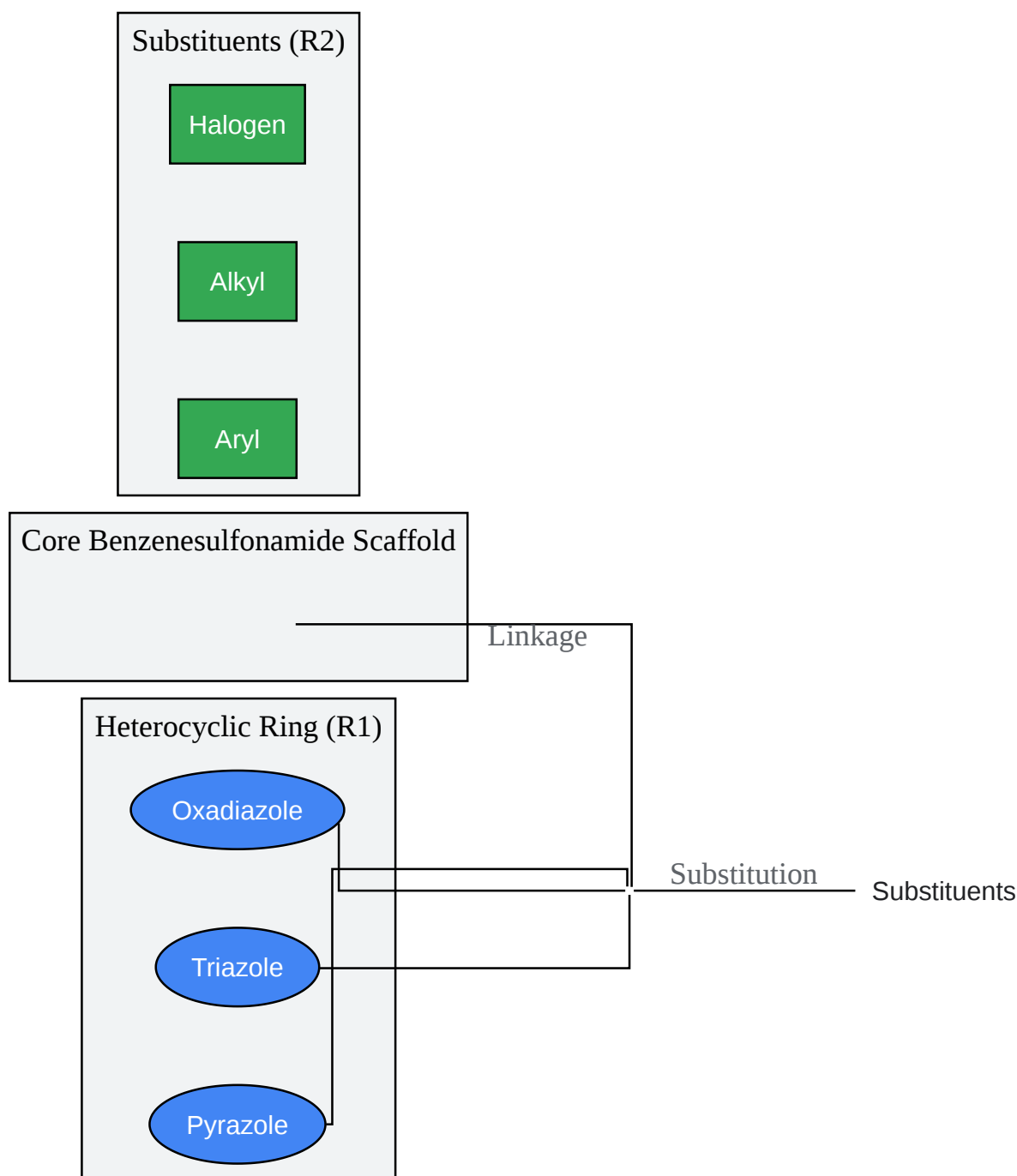
Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various hCA isoforms is typically determined using a stopped-flow kinetic assay. This method measures the enzyme-catalyzed hydration of CO₂. The assay is performed at a specific temperature (e.g., 25 °C) in a buffered solution (e.g., 0.1 M HEPES, pH 7.5, containing 0.1 M Na₂SO₄). The enzyme concentration is in the nanomolar range, and the substrate (CO₂) concentration is varied. The inhibition constants (K_i) are determined by fitting the data to the Michaelis-Menten equation.

Monoamine Oxidase Inhibition Assay

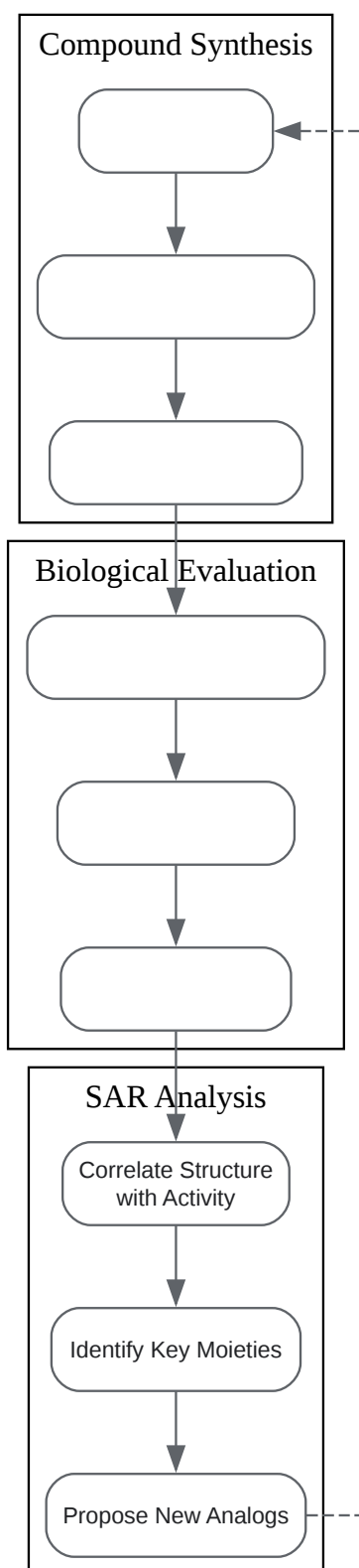
The MAO inhibitory activity is determined using a spectrophotometric assay. The assay measures the production of hydrogen peroxide from the MAO-catalyzed oxidation of a substrate (e.g., kynuramine). The reaction is carried out in a phosphate buffer (pH 7.4) at 37 °C. The increase in absorbance due to the formation of a colored product is monitored over time. IC₅₀ values are calculated from the dose-response curves.

Visualizations



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Caption: General scaffold of benzenesulfonamide-based inhibitors showing key areas of structural variation.



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Caption: A typical workflow for the design and evaluation of novel enzyme inhibitors.

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